molecular formula C15H18F3NO4 B12466463 Ethyl 2-{4-[acetyl(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate

Ethyl 2-{4-[acetyl(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate

Cat. No.: B12466463
M. Wt: 333.30 g/mol
InChI Key: DYDJBUNMMCZWLT-UHFFFAOYSA-N
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Description

Ethyl 2-{4-[acetyl(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a trifluoromethyl group, which is known for its ability to enhance the biological activity of molecules, making it a valuable component in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{4-[acetyl(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. Common synthetic routes include:

    Formation of the Core Structure: This involves the reaction of ethyl 2-bromo-3,3,3-trifluoropropanoate with 4-acetylaminophenol under basic conditions to form the intermediate compound.

    Functionalization: The intermediate is then subjected to further reactions, such as acetylation and esterification, to introduce the desired functional groups and complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{4-[acetyl(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace specific functional groups with others, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-{4-[acetyl(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

    Biology: The compound’s biological activity makes it a valuable tool in studying enzyme interactions and cellular processes.

    Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound’s stability and reactivity make it useful in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 2-{4-[acetyl(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Ethyl 2-{4-[acetyl(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate can be compared with other similar compounds, such as:

    Ethyl 2-{4-[acetyl(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxybutanoate: Similar structure but with a butanoate group instead of a propanoate group.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 2-{4-[acetyl(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxyacetate: Similar structure but with an acetate group instead of a propanoate group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H18F3NO4

Molecular Weight

333.30 g/mol

IUPAC Name

ethyl 2-[4-[acetyl(ethyl)amino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoate

InChI

InChI=1S/C15H18F3NO4/c1-4-19(10(3)20)12-8-6-11(7-9-12)14(22,15(16,17)18)13(21)23-5-2/h6-9,22H,4-5H2,1-3H3

InChI Key

DYDJBUNMMCZWLT-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=C(C=C1)C(C(=O)OCC)(C(F)(F)F)O)C(=O)C

Origin of Product

United States

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